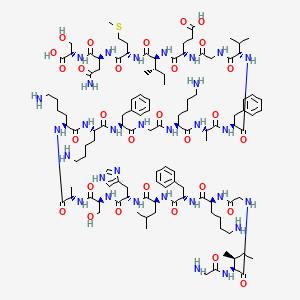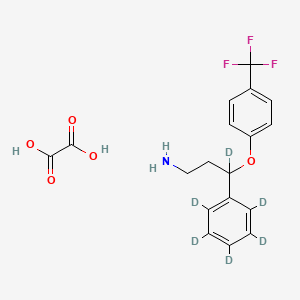
N-t-BOC-4-Hydroxy-4-methyl-L-pyrrolidine lactone, AldrichCPR
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-t-BOC-4-Hydroxy-4-methyl-L-pyrrolidine lactone is a chemical compound with the empirical formula C11H17NO4 and a molecular weight of 227.26 g/mol . It is a solid compound that has been used in various scientific research applications. The compound is known for its unique structure, which includes a pyrrolidine ring and a lactone group, making it a valuable intermediate in organic synthesis .
Métodos De Preparación
The synthesis of N-t-BOC-4-Hydroxy-4-methyl-L-pyrrolidine lactone typically involves the protection of the hydroxyl group and the formation of the lactone ring. One common synthetic route includes the following steps:
Protection of the Hydroxyl Group: The hydroxyl group is protected using a tert-butoxycarbonyl (BOC) group.
Formation of the Lactone Ring: The protected intermediate undergoes cyclization to form the lactone ring.
The reaction conditions for these steps often involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
N-t-BOC-4-Hydroxy-4-methyl-L-pyrrolidine lactone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the lactone group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the BOC group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
N-t-BOC-4-Hydroxy-4-methyl-L-pyrrolidine lactone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-t-BOC-4-Hydroxy-4-methyl-L-pyrrolidine lactone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The lactone ring and the BOC-protected hydroxyl group play crucial roles in its binding affinity and specificity .
Comparación Con Compuestos Similares
N-t-BOC-4-Hydroxy-4-methyl-L-pyrrolidine lactone can be compared with other similar compounds, such as:
- N-t-BOC-3-pyrrolidine oxime
- N-t-BOC-4-(Ethylene oxide)-L-proline
- N-t-BOC-4-(2,2-Dibromocyclopropyl)-L-Proline
These compounds share structural similarities but differ in their functional groups and reactivity. N-t-BOC-4-Hydroxy-4-methyl-L-pyrrolidine lactone is unique due to its specific combination of a pyrrolidine ring and a lactone group, which imparts distinct chemical properties and reactivity .
Propiedades
Fórmula molecular |
C11H17NO4 |
|---|---|
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
tert-butyl (1S,4S)-1-methyl-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate |
InChI |
InChI=1S/C11H17NO4/c1-10(2,3)16-9(14)12-6-11(4)5-7(12)8(13)15-11/h7H,5-6H2,1-4H3/t7-,11-/m0/s1 |
Clave InChI |
LGEAVYPLBGGRHO-CPCISQLKSA-N |
SMILES isomérico |
C[C@@]12C[C@@H](C(=O)O1)N(C2)C(=O)OC(C)(C)C |
SMILES canónico |
CC12CC(C(=O)O1)N(C2)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12043345.png)




![5,7-dihydroxy-3-[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B12043374.png)


![N-(2-Fluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12043407.png)
![5-{3-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B12043412.png)
![(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12043424.png)


